![molecular formula C20H25N3O2 B5635378 N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5635378.png)
N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, often involves strategies like the Lossen rearrangement. A notable method involves using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the conversion of carboxylic acids to ureas in a single pot, highlighting a milder, simpler, and environmentally friendly approach (Thalluri et al., 2014). Another synthesis route involves the carbonylation reaction with phenyl azide and [11C]carbon monoxide to produce N,N'-diphenyl[11C]urea, showcasing a method for incorporating isotopic labels (Doi et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine was determined, revealing the spatial arrangement of its substituted triazolyl and morpholinyl groups crowding the diphenylmethyl unit (Wu et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from studies on similar molecules. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of such ureas towards nucleophilic substitution, offering insights into potential chemical transformations (Smith et al., 2013).
Physical Properties Analysis
While specific studies on the physical properties of this compound are scarce, insights can be drawn from similar compounds. The solvate structures of urea and thiourea with morpholine and 1,4-dioxane provide valuable data on hydrogen bonding patterns and solvate formation, critical for understanding the physical properties (Taouss et al., 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives are influenced by their functional groups and molecular structure. Studies on N,N-diethylurea-catalyzed amidation between electron-deficient aryl azides and phenylacetaldehydes reveal the catalytic potential of urea derivatives in facilitating specific chemical reactions, highlighting the chemical versatility of compounds like this compound (Xie et al., 2015).
properties
IUPAC Name |
1-benzhydryl-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(21-11-12-23-13-15-25-16-14-23)22-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWAGZWDGWDQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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